Caplyta -

Caplyta

Catalog Number: EVT-1577326
CAS Number:
Molecular Formula: C24H28FN3O
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lumateperone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia. Lumateperone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
Synthesis Analysis

Methods and Technical Details

The synthesis of lumateperone involves several complex steps. Initially, a commercially available compound, 3,4-dihydroquinoxalin-2(1H)-one, is treated with sodium nitrite to form an N-nitroso derivative. This intermediate is then reduced using zinc to yield a hydrazine derivative. Following this, a Fischer indole synthesis is conducted with ethyl 4-oxopiperidine-1-carboxylate to produce a tetracyclic compound .

Subsequent steps include the reduction of the tetracyclic compound with sodium cyanoborohydride in trifluoroacetic acid to form a cis-indoline derivative. This intermediate undergoes N-methylation and further reduction processes to finally yield lumateperone . Notably, the resolution of intermediates using (R)-mandelic acid plays a crucial role in obtaining enantiomerically pure forms necessary for therapeutic efficacy.

Molecular Structure Analysis

Structure and Data

Lumateperone has a complex molecular structure characterized by its tetracyclic framework. Its chemical formula is C24H28FN3OC_{24}H_{28}FN_{3}O, with a molecular weight of approximately 397.49 g/mol. The IUPAC name for lumateperone is 1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-5(16),6,8-trien-12-yl]butan-1-one .

The structural representation includes various functional groups that contribute to its pharmacological activity:

  • Fluorophenyl group: Enhances lipophilicity.
  • Tetracyclic core: Provides structural rigidity essential for receptor interactions.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of lumateperone involves several key chemical reactions:

  1. N-nitrosation: Treatment of 3,4-dihydroquinoxalin-2(1H)-one with sodium nitrite.
  2. Reduction: Conversion of the nitroso group to a hydrazine derivative using zinc.
  3. Fischer Indole Synthesis: Formation of the tetracyclic structure through condensation reactions.
  4. N-methylation: Introduction of a methyl group at the nitrogen atom.
  5. Final Reduction: Reductive steps leading to the formation of the active pharmaceutical ingredient.

Each reaction step requires precise control over conditions such as temperature and pH to optimize yield and purity .

Mechanism of Action

Process and Data

Lumateperone's mechanism involves modulation of multiple neurotransmitter systems:

  • Dopamine Receptors: It exhibits antagonistic effects on dopamine D2 receptors, which helps mitigate positive symptoms of schizophrenia.
  • Serotonin Receptors: Lumateperone also acts on serotonin 5-HT2A receptors, contributing to its efficacy in treating mood disorders.
  • Glutamate Modulation: The drug influences glutamatergic signaling pathways, which are implicated in cognitive functions and mood regulation .

This multi-target approach allows lumateperone to address both positive and negative symptoms associated with schizophrenia effectively.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lumateperone exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Poorly soluble in water (approximately 0.0805 mg/mL) but highly lipophilic.
  • LogP: Approximately 2.328, indicating good permeability across biological membranes.
  • Protein Binding: High plasma protein binding (~97.4%), affecting its distribution and elimination profiles .
Applications

Scientific Uses

Caplyta is primarily utilized in psychiatric medicine for:

  • Schizophrenia Treatment: Effective in managing both positive (hallucinations) and negative (apathy) symptoms.
  • Bipolar Disorder Management: Used for depressive episodes associated with bipolar disorder.

Recent studies are exploring its potential application in treating major depressive disorder as an adjunctive therapy . If successful in further trials, this could expand its market significantly, given the high prevalence of depression globally.

Mechanisms of Action and Neuropharmacological Foundations

Receptor Pharmacology and Target Engagement

Dopaminergic Modulation: Pre-synaptic Partial Agonism and Post-synaptic D2 Antagonism

Lumateperone exhibits a functionally selective dopaminergic profile unprecedented among antipsychotics. It acts as a presynaptic partial agonist at dopamine D₂ autoreceptors (D₂S isoform) and a postsynaptic antagonist at D₂ receptors (D₂L isoform). This dual activity enables simultaneous modulation of dopamine release and signaling: presynaptic partial agonism maintains physiological dopamine regulation, while postsynaptic antagonism normalizes pathological dopamine hyperactivity in mesolimbic pathways. Critically, lumateperone achieves therapeutic efficacy at exceptionally low D₂ receptor occupancy (39%), significantly below the 60–80% threshold typical of conventional antipsychotics [1] [7]. This low occupancy minimizes disruptions to nigrostriatal dopamine pathways, thereby reducing risks of extrapyramidal symptoms (EPS) [4] [8].

Lumateperone also binds dopamine D₁ receptors (Kᵢ = 41 nM), indirectly enhancing glutamatergic signaling via NMDA receptor phosphorylation—a mechanism critical for cognitive benefits [1] [9]. Additionally, it inhibits the dopamine transporter (DAT), increasing synaptic dopamine availability in cortical regions, which may ameliorate cognitive deficits in schizophrenia [6] [8].

Table 1: Dopaminergic Receptor Binding Profile of Lumateperone

Receptor/TargetAffinity (Kᵢ, nM)Functional ActivityClinical Relevance
D₂ receptor32Presynaptic partial agonist; Postsynaptic antagonistAntipsychotic efficacy with minimal EPS
D₁ receptor41AgonismEnhanced glutamate signaling
DATNot reportedInhibitionIncreased synaptic dopamine

Serotonergic Pathways: 5-HT2A Receptor Antagonism and SERT Inhibition

Lumateperone demonstrates 60-fold greater affinity for 5-HT₂ₐ receptors (Kᵢ = 0.54 nM) than for D₂ receptors [2] [8]. This potent antagonism disinhibits prefrontal cortical dopamine and glutamate release, targeting negative and cognitive symptoms of schizophrenia. Concurrently, lumateperone inhibits the serotonin transporter (SERT; Kᵢ = 33 nM), increasing synaptic serotonin availability [4] [6]. This dual serotonergic action—5-HT₂ₐ antagonism plus SERT inhibition—mirrors the pharmacology of combined antipsychotic/antidepressant therapies, underpinning lumateperone’s efficacy in bipolar depression [6] [9].

Notably, 5-HT₂ₐ saturation occurs at subtherapeutic doses, allowing lower D₂ engagement while maintaining antipsychotic efficacy. This contrasts sharply with other second-generation antipsychotics like risperidone, which require higher D₂ occupancy [1] [2].

Table 2: Functional Outcomes of Serotonergic Modulation

MechanismNeurochemical EffectTherapeutic Impact
5-HT₂ₐ antagonism↑ Dopamine/glutamate in prefrontal cortexImproved negative symptoms/cognition
SERT inhibition↑ Synaptic serotoninAntidepressant effects (bipolar depression)

Glutamatergic Modulation: NMDA/AMPA Receptor Phosphorylation and Synaptic Plasticity

Lumateperone is the first antipsychotic to directly enhance glutamatergic neurotransmission via indirect NMDA/AMPA receptor potentiation. By activating D₁ receptors, it triggers phosphorylation of the GluN2B subunit of NMDA receptors and enhances AMPA receptor trafficking [5] [6]. This mechanism addresses NMDAR hypofunction—a key pathophysiological feature of schizophrenia linked to cognitive deficits [1] [9].

Preclinical studies confirm lumateperone increases glutamatergic signaling in the prefrontal cortex without inducing excitotoxicity. This activity complements its dopaminergic and serotonergic actions, creating a unified modulation of triadic neurotransmitter systems implicated in psychosis and mood disorders [5] [6].

Table 3: Glutamate Receptor Interactions

TargetMechanism of ActionDownstream Effects
NMDA receptorsGluN2B subunit phosphorylationEnhanced synaptic plasticity/LTP
AMPA receptorsIncreased membrane traffickingStrengthened excitatory neurotransmission

Neurochemical Integration: Tripartite Modulation of Dopamine, Serotonin, and Glutamate

Lumateperone’s therapeutic innovation lies in its simultaneous optimization of three neurotransmitter systems:

  • Dopamine: Balanced modulation via presynaptic partial agonism (auto-regulation) and postsynaptic antagonism (antipsychotic effect) [1] [7].
  • Serotonin: 5-HT₂ₐ antagonism disinhibits prefrontal dopamine/glutamate, while SERT inhibition boosts serotonergic tone [2] [9].
  • Glutamate: D₁-mediated NMDA/AMPA potentiation rescues cortical synaptic deficits [5] [6].

This triadic integration addresses both "hyperdopaminergia" in mesolimbic pathways and "hypoglutamatergia" in cortical regions—core aberrations in schizophrenia and mood disorders. The combined effect enhances synaptic plasticity and functional connectivity in cortico-limbic circuits, surpassing the capabilities of mono- or dual-mechanism agents [1] [9].

Regional Selectivity: Mesolimbic vs. Nigrostriatal Pathway Specificity

A cornerstone of lumateperone’s tolerability is its mesolimbic selectivity. Unlike conventional antipsychotics, it preferentially modulates dopamine in limbic regions over motor-related nigrostriatal pathways [1] [4]. This selectivity arises from:

  • Low D₂ Occupancy: 39% striatal occupancy avoids excessive nigrostriatal D₂ blockade [7] [8].
  • Differential Dopamine Turnover: Increases dopamine in prefrontal cortex but not striatum, preventing motor side effects [7].
  • 5-HT₂ₐ-Dependent Dopamine Release: Cortical dopamine release via 5-HT₂ₐ antagonism bypasses striatal pathways [2] [8].

Consequently, lumateperone demonstrates negligible catalepsy risk in animal models and placebo-level EPS rates in clinical trials, affirming its regional precision [1] [4].

Table 4: Pathway-Specific Engagement of Lumateperone

Neural PathwayDopamine ModulationFunctional Outcome
MesolimbicPostsynaptic D₂ antagonismAntipsychotic efficacy (positive symptoms)
Mesocortical5-HT₂ₐ-mediated dopamine releaseImproved cognition/negative symptoms
NigrostriatalMinimal D₂ occupancy (39%)Absence of motor side effects

Properties

Product Name

Caplyta

IUPAC Name

1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3

InChI Key

HOIIHACBCFLJET-UHFFFAOYSA-N

SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Synonyms

ITI-007
ITI-722
lumateperone
lumateperone tosylate

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.